3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c15-10(9-6-18-7-12-9)13-2-1-8(5-13)14-3-4-17-11(14)16/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKACAAPFLXXMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the oxazolidinone ring. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Thiazole Derivatives: Compounds with a thiazole ring, such as thiazolidine and thiazolidinone.
Oxazolidinone Derivatives: Compounds with an oxazolidinone ring, such as linezolid and tedizolid.
Uniqueness
3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates heterocyclic structures known for their diverse pharmacological properties, including antibacterial and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive analysis of its mechanisms and applications.
Chemical Structure and Properties
The compound features several critical structural components:
- Thiazole ring : Known for its role in antimicrobial activity.
- Pyrrolidine moiety : Often associated with enhancing biological activity.
- Oxazolidinone framework : Commonly found in antibiotics, contributing to its therapeutic potential.
Antimicrobial Properties
Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial activity. The presence of the thiazole moiety in this compound suggests potential efficacy against various bacterial strains. The compound has been evaluated against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
| Candida albicans | Moderate |
The compound's activity may be attributed to its ability to inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways, similar to other oxazolidinone antibiotics .
Anticancer Activity
The anticancer potential of the compound has been explored through various studies. Notably, it has shown promising results in inhibiting the growth of cancer cell lines. In one study, derivatives similar to this compound were tested against several human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical carcinoma) | 0.125 - 0.5 |
| L1210 (murine leukemia) | >10 |
| FM3A (mammary carcinoma) | >10 |
The most active derivative demonstrated sub-micromolar antiproliferative activity against all tested lines, indicating that structural modifications significantly impact biological efficacy .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Cycle Arrest : Studies have shown that treatment with this compound can induce G2/M phase arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
- Antimicrobial Evaluation : A study demonstrated that thiazole-derived compounds exhibited potent antibacterial properties against resistant strains of bacteria. The structure–activity relationship indicated that modifications at the C2 position of the thiazole ring enhanced antimicrobial efficacy .
- Anticancer Studies : In vivo studies using xenograft models showed that certain oxazolidinone derivatives effectively reduced tumor size compared to controls. These findings suggest that compounds like this compound could serve as leads for new anticancer therapies .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one?
The compound can be synthesized via coupling reactions involving α,β-unsaturated carboxylic acids and 2-oxazolidinone derivatives. A robust approach involves activating the thiazole-4-carbonyl group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by nucleophilic substitution at the pyrrolidine nitrogen. Key steps include:
- Protecting the oxazolidinone nitrogen to avoid side reactions.
- Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in analogous oxazolidinone syntheses .
- Purification via column chromatography or recrystallization to isolate the target compound from byproducts.
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing high-quality crystals using vapor diffusion or slow evaporation.
- Data collection on a diffractometer (e.g., Bruker D8 Venture).
- Structure solution using SHELXS/SHELXD for phase determination and SHELXL for refinement, which are widely validated for small-molecule crystallography .
- Visualization and validation with ORTEP-3 or WinGX to assess thermal ellipsoids and geometric parameters .
Advanced Research Questions
Q. How do structural modifications in the thiazole and pyrrolidine moieties influence antibacterial activity?
Structure-activity relationship (SAR) studies on oxazolidinone derivatives reveal that:
- Thiazole substitution : Electron-withdrawing groups (e.g., halogens) at the 4-position enhance bacterial ribosome binding by increasing electrophilicity.
- Pyrrolidine conformation : Ring puckering (e.g., envelope or twist conformations) affects steric interactions with the 50S ribosomal subunit. Use Cremer-Pople parameters (amplitude , phase ) to quantify puckering .
- Oxazolidinone core : Substitutions at C5 (e.g., methyl groups) reduce off-target toxicity while maintaining efficacy against Gram-positive bacteria .
Q. How can discrepancies in crystallographic data due to dynamic ring puckering be resolved?
Dynamic puckering in the pyrrolidine or oxazolidinone rings can lead to poorly resolved electron density. Mitigation strategies include:
- Collecting low-temperature (e.g., 100 K) diffraction data to reduce thermal motion.
- Refining disordered regions using SHELXL ’s PART instruction or split-atom models .
- Complementing SC-XRD with DFT calculations to map energy-minimized conformers .
Q. What experimental and computational approaches are used to study the compound’s mechanism of action?
- Biochemical assays : Measure inhibition of bacterial translation using cell-free ribosomal systems (e.g., Staphylococcus aureus 70S ribosomes).
- Molecular docking : Align the compound’s minimized structure (from Gaussian or ORCA) with the 50S ribosomal subunit (PDB: 1XBP) to identify binding interactions.
- Resistance profiling : Serial passage experiments under sub-MIC conditions to assess mutations in ribosomal protein L3 or 23S rRNA .
Q. What challenges arise in introducing the thiazole-4-carbonyl group during synthesis, and how are they addressed?
Challenges include:
- Low reactivity of thiazole-4-carboxylic acid : Activate via mixed anhydride formation (e.g., using ClCOCOCl) or employ coupling agents like HATU.
- Steric hindrance at pyrrolidine N1 : Use bulky protecting groups (e.g., Boc) to direct regioselective acylation .
- Byproduct formation : Monitor reactions via LC-MS and optimize stoichiometry (1.2–1.5 eq of thiazole derivative).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
